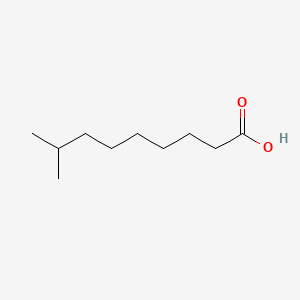

8-Methylnonanoic acid

描述

8-Methylnonanoic acid has been reported in Streptomyces, Pelargonium graveolens, and Solanum pennellii with data available.

属性

IUPAC Name |

8-methylnonanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-9(2)7-5-3-4-6-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAOABCKPVCUNKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1067207 | |

| Record name | Isodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid; [ExxonMobil MSDS] | |

| Record name | Isodecanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21057 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5963-14-4, 26403-17-8 | |

| Record name | 8-Methylnonanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005963144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isodecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026403178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isodecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isodecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.325 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-methylnonanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISODECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW5786QCKT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 8-METHYLNONANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YL95S7AP4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Natural Occurrence and Analysis of 8-Methylnonanoic Acid in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methylnonanoic acid, a branched-chain fatty acid (BCFA), is a naturally occurring lipid molecule in the plant kingdom. While not as ubiquitous as its straight-chain counterparts, it plays a crucial role as a secondary metabolite, most notably as a key precursor in the biosynthesis of capsaicinoids in plants of the Capsicum genus.[1] Capsaicinoids are the compounds responsible for the pungency, or "heat," of chili peppers and are of significant interest to the pharmaceutical and food industries for their analgesic, anti-inflammatory, and metabolic-regulating properties.[2] This technical guide provides an in-depth overview of the natural occurrence of this compound in plants, detailed experimental protocols for its extraction and quantification, and a visualization of its role in biosynthetic pathways.

Natural Occurrence of this compound in Plants

The primary and most well-documented natural occurrence of this compound in plants is within the placental tissue of Capsicum fruits.[3] This is the tissue to which the seeds are attached and is the primary site of capsaicinoid synthesis.[3] The concentration of this compound and its direct precursor, 8-methyl-6-nonenoic acid, is a determining factor for the pungency level of the chili pepper.[4] Research indicates that the pool of these branched-chain fatty acids can be the limiting factor in capsaicinoid production.[5]

While the presence of this compound is intrinsically linked to Capsicum species, the broader distribution of this compound across the plant kingdom is not extensively documented. Its role, if any, in other plant species remains an area for future research.

Quantitative Data Summary

Precise quantitative data on the concentration of free this compound in various Capsicum cultivars is not widely available in existing literature. However, studies have focused on the relative abundance of its precursor, 8-methyl-6-nonenoic acid, and its correlation with the pungency of the fruit. The following table summarizes the available information on the occurrence and relative levels of these key capsaicinoid precursors.

| Plant Species | Tissue | Compound | Relative Concentration/Role | Reference |

| Capsicum spp. | Placenta | 8-Methyl-6-nonenoic acid | Key precursor for capsaicinoids; pool size correlates with pungency level. | [4][5] |

| Capsicum spp. | Placenta | This compound | Precursor for dihydrocapsaicin (B196133) and other saturated capsaicinoids. | [1] |

| Capsicum annuum | Placenta | 8-Methyl-6-nonenoic acid | Present in the acyl-thioester pool. | [6] |

| Capsicum chinense | Placenta | 8-Methyl-6-nonenoic acid | Present in the acyl-thioester pool. | [6] |

Biosynthesis of Capsaicinoids from this compound

This compound is a product of the branched-chain fatty acid synthesis pathway, which utilizes the amino acids valine and leucine (B10760876) as starter units.[3] In the context of capsaicinoid biosynthesis, this compound, or its unsaturated counterpart, is activated to its coenzyme A (CoA) ester, 8-methylnonanoyl-CoA. This activated fatty acid is then condensed with vanillylamine, a derivative of the phenylpropanoid pathway, by the enzyme capsaicin (B1668287) synthase to form dihydrocapsaicin.[3]

Experimental Protocols

The following section details a general workflow for the extraction, derivatization, and quantification of this compound from Capsicum fruit placenta using gas chromatography-mass spectrometry (GC-MS).

Experimental Workflow Diagram

Sample Preparation

-

Excise the placental tissue from fresh Capsicum fruits.

-

Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

-

Lyophilize the frozen tissue to remove water and then grind to a fine powder.

Lipid Extraction

-

To 100 mg of powdered placental tissue, add 2 mL of a chloroform:methanol (2:1, v/v) solution.

-

Add an internal standard (e.g., heptadecanoic acid) for quantification.

-

Homogenize the mixture using a tissue homogenizer.

-

Agitate the sample for 1 hour at room temperature.

-

Add 0.5 mL of 0.9% NaCl solution and vortex thoroughly.

-

Centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen gas.

Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs)

-

Resuspend the dried lipid extract in 1 mL of 0.5 M NaOH in methanol.

-

Heat the mixture at 100°C for 10 minutes to saponify the lipids into free fatty acids.

-

Cool the sample and add 2 mL of 14% boron trifluoride (BF3) in methanol.

-

Heat at 100°C for 5 minutes to methylate the fatty acids.

-

Cool the sample and add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.

-

Vortex and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the FAMEs.

GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: A nonpolar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injection: Splitless injection.

-

Oven Temperature Program: Start at 60°C, hold for 1 min, then ramp to 280°C at 10°C/min, and hold for 10 min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Data Acquisition: Full scan mode (m/z 50-500) for identification and Selected Ion Monitoring (SIM) mode for quantification.

-

Data Analysis and Quantification

-

Identify the this compound methyl ester peak based on its retention time and mass spectrum compared to an authentic standard.

-

Quantify the concentration by integrating the peak area and comparing it to the peak area of the internal standard, using a calibration curve generated with known concentrations of the this compound standard.

Role in Plant Signaling

Currently, there is a lack of scientific literature describing a role for this compound in plant signaling pathways. Its known function in plants is primarily confined to its role as a biosynthetic precursor for capsaicinoids in Capsicum species. Further research is needed to explore whether this branched-chain fatty acid has broader physiological roles in plants, such as in defense signaling or development, similar to other fatty acid-derived molecules.

Conclusion

This compound is a specialized plant metabolite of significant interest due to its essential role in the biosynthesis of capsaicinoids. Its natural occurrence is well-established in the placental tissue of Capsicum fruits, where its availability is a key determinant of pungency. The experimental protocols outlined in this guide provide a robust framework for the extraction and quantification of this compound, enabling further research into its biosynthesis and regulation. While its function as a precursor is clear, the potential for this compound to participate in plant signaling pathways remains an unexplored and promising area for future investigation. A deeper understanding of the complete physiological role of this molecule could open new avenues for the metabolic engineering of valuable secondary metabolites and for the development of novel bioactive compounds.

References

- 1. The Influence of Different Factors on the Metabolism of Capsaicinoids in Pepper (Capsicum annuum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of 8-Methyl Nonanoic Acid, a Degradation By-Product of Dihydrocapsaicin, on Energy and Glucose Homeostasis in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Capsaicin - Wikipedia [en.wikipedia.org]

- 4. Influence of 8-methyl-nonenoic acid on capsaicin biosynthesis in in-vivo and in-vitro cell cultures of Capsicum spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

8-Methylnonanoic Acid: A Key Metabolite of Dihydrocapsaicin

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocapsaicin (B196133), a primary pungent constituent of chili peppers, undergoes significant metabolism in vivo, leading to the formation of various metabolites. Among these, 8-methylnonanoic acid has been identified as a key product of the hydrolytic degradation of dihydrocapsaicin. This technical guide provides a comprehensive overview of the metabolic transformation of dihydrocapsaicin to this compound, detailing experimental protocols, presenting quantitative data, and visualizing the metabolic pathway and experimental workflows. This document is intended to serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and drug development who are investigating the bioactivity and metabolic fate of capsaicinoids.

Metabolic Pathway of Dihydrocapsaicin to this compound

Dihydrocapsaicin is metabolized to this compound and vanillylamine (B75263) through the enzymatic hydrolysis of its amide bond. This biotransformation is primarily carried out by carboxylesterases found in the liver and the jejunum.[1][2]

Quantitative Data on the Metabolism of Dihydrocapsaicin

The conversion of dihydrocapsaicin to this compound has been quantified in both in vivo and in vitro studies. The following tables summarize the key quantitative findings.

Table 1: In Vivo Metabolism of Dihydrocapsaicin in Rats

| Parameter | Value | Species | Administration Route | Tissue/Fluid | Reference |

| Metabolite Formation | 15% of administered dose | Rat | Oral | Portal Blood | [2] |

Table 2: In Vitro Enzymatic Hydrolysis of Dihydrocapsaicin

| Enzyme | Substrate | Product Yield | pH | Temperature | Reference |

| Novozym® 435 | Dihydrocapsaicin | 47.8% | 7.0 | 50°C |

Experimental Protocols

In Vivo Metabolism of Dihydrocapsaicin in Rats

Objective: To determine the in vivo formation of this compound from dihydrocapsaicin.

Methodology:

-

Animal Model: Male Wistar rats are used.

-

Administration: A single oral dose of [3H]-dihydrocapsaicin is administered.

-

Sample Collection: Portal blood is collected at specified time points post-administration.

-

Sample Preparation: Plasma is separated by centrifugation. Proteins are precipitated, and the supernatant is extracted.

-

Analytical Method: The extract is analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector to identify and quantify [3H]-8-methylnonanoic acid.[2]

In Vitro Enzymatic Hydrolysis of Dihydrocapsaicin

Objective: To assess the enzymatic conversion of dihydrocapsaicin to this compound in an in vitro system.

Methodology:

-

Enzyme: Novozym® 435 (immobilized lipase (B570770) B from Candida antarctica).

-

Reaction Buffer: Phosphate buffer (pH 7.0).

-

Substrate: Dihydrocapsaicin.

-

Incubation: The reaction mixture is incubated at 50°C with continuous stirring.

-

Reaction Termination and Extraction: The reaction is stopped, and the product is extracted.

-

Analytical Method: The extracted this compound is quantified using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Analytical Methodologies

The accurate quantification of this compound is crucial for metabolic studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the preferred analytical techniques due to their high sensitivity and specificity.

Table 3: Analytical Methods for Capsaicinoid Analysis

| Technique | Description | Key Advantages |

| HPLC | Separation based on polarity with UV or fluorescence detection. | Robust, widely available. |

| LC-MS/MS | Combines the separation power of LC with the mass analysis capabilities of MS/MS. | High sensitivity, high selectivity, structural confirmation. |

Signaling Pathways and Further Research

While the direct metabolic conversion of dihydrocapsaicin to this compound is a hydrolytic process not directly involving complex signaling pathways, the parent compound and its metabolite have been shown to influence various cellular signaling cascades. Dihydrocapsaicin is known to interact with the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. The resulting metabolite, this compound, has been investigated for its own metabolic effects, including the modulation of energy and glucose homeostasis.[2]

Further research is warranted to elucidate the specific carboxylesterases involved in dihydrocapsaicin hydrolysis in human tissues and to determine their kinetic parameters (Km and Vmax). A deeper understanding of the downstream signaling effects of this compound will also be critical in evaluating the overall pharmacological and toxicological profile of dihydrocapsaicin.

Conclusion

This technical guide has provided a detailed overview of the metabolism of dihydrocapsaicin to this compound. The information presented, including the metabolic pathway, quantitative data, and experimental protocols, serves as a foundational resource for scientists and researchers in the field. The provided visualizations offer a clear and concise representation of the core concepts. Future investigations focusing on the enzymatic kinetics and the biological activities of this compound will further enhance our understanding of the complex metabolic fate of capsaicinoids.

References

- 1. Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of 8-Methyl Nonanoic Acid, a Degradation By-Product of Dihydrocapsaicin, on Energy and Glucose Homeostasis in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Elucidating the Biosynthesis of 8-Methylnonanoic Acid in Capsicum

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Capsaicinoids, the compounds responsible for the pungency of chili peppers (Capsicum spp.), are synthesized through the convergence of the phenylpropanoid and branched-chain fatty acid pathways. 8-Methylnonanoic acid is a critical precursor in this process, serving as the acyl moiety for dihydrocapsaicin (B196133), typically the second most abundant capsaicinoid. Understanding the intricate biosynthetic pathway of this branched-chain fatty acid is paramount for metabolic engineering efforts aimed at modulating pungency and for the development of novel pharmaceuticals. This technical guide provides an in-depth exploration of the enzymatic steps leading to this compound, summarizes relevant quantitative data, details key experimental protocols for its analysis, and presents visual diagrams of the core metabolic and experimental workflows.

Introduction

The genus Capsicum is renowned for producing a unique class of alkaloids known as capsaicinoids. These compounds are synthesized and accumulate almost exclusively in the placental tissue of the pepper fruit.[1][2] The level of capsaicinoids determines the characteristic pungency, or "heat," of the chili pepper. Beyond their culinary significance, capsaicinoids, particularly capsaicin (B1668287) and dihydrocapsaicin, are of considerable interest to the pharmaceutical industry for their analgesic, anti-inflammatory, and metabolic health benefits.[3]

The capsaicinoid molecule is an amide, formed by the condensation of two precursors derived from separate metabolic routes:

-

Vanillylamine : An aromatic amine derived from the amino acid phenylalanine via the phenylpropanoid pathway.[1]

-

A Branched-Chain Fatty Acid : An acyl group derived from the amino acids valine or leucine.[1][2]

Specifically, this compound, a saturated nine-carbon fatty acid, is the precursor to dihydrocapsaicin. Its unsaturated counterpart, 8-methyl-6-nonenoic acid, is the precursor to capsaicin. The availability of these fatty acid precursors is often the rate-limiting step in capsaicinoid production, making their biosynthetic pathway a key control point for the overall pungency of the fruit.[4][5] This guide focuses specifically on the biosynthesis of this compound.

The Biosynthesis Pathway of this compound

The formation of this compound is a multi-step process that originates with the catabolism of branched-chain amino acids (BCAAs) and utilizes components of the fatty acid synthase (FAS) complex. The pathway begins in the mitochondria with the degradation of valine and proceeds within the plastids for fatty acid elongation.[6]

Origin from Valine Catabolism

The carbon skeleton for this compound is derived from the amino acid valine . The initial steps involve the conversion of valine into Isobutyryl-CoA, a starter unit for the fatty acid synthase complex.

-

Transamination : Valine is first deaminated by Branched-chain Amino Acid Transferase (BCAT) to form the α-keto acid, α-ketoisovalerate.[7][8]

-

Oxidative Decarboxylation : The Branched-chain α-ketoacid Dehydrogenase (BCKDH) complex then converts α-ketoisovalerate into Isobutyryl-CoA.[7][8][9]

Fatty Acid Elongation

Isobutyryl-CoA serves as a primer that is elongated by the fatty acid synthase (FAS) machinery. The key condensing enzyme in this stage is β-ketoacyl-ACP Synthase (KAS) , which catalyzes the addition of two-carbon units from malonyl-ACP.[4][10] The expression of the Kas gene is specifically localized to the placenta and has been shown to be directly correlated with the pungency level of the fruit.[4][7] The elongation cycle involves a series of condensation, reduction, and dehydration reactions to build the fatty acid chain.

Termination and Final Condensation

Once the acyl chain reaches the appropriate length (a total of nine carbons for the precursor of this compound), the process is terminated. An Acyl-ACP Thioesterase (FAT) hydrolyzes the fatty acid from the acyl carrier protein (ACP).[10][11] The resulting free this compound is then activated to 8-methylnonanoyl-CoA .

In the final step of dihydrocapsaicin biosynthesis, Capsaicin Synthase (CS) , an acyltransferase encoded by the Pun1 locus, catalyzes the condensation of 8-methylnonanoyl-CoA with vanillylamine, forming the stable amide bond characteristic of dihydrocapsaicin.[12][13]

Quantitative Analysis

Direct quantitative measurements of this compound pools within the Capsicum placenta are not widely reported in the literature. However, the abundance of its downstream product, dihydrocapsaicin, and the total fatty acid content serve as reliable proxies for the activity of this biosynthetic pathway. The concentration of capsaicinoids is known to vary dramatically among different cultivars, a trait directly linked to the expression levels of biosynthetic genes like Kas.[4]

The table below summarizes representative data on capsaicinoid and total fatty acid content from various Capsicum species, illustrating the wide quantitative range observed.

| Capsicum Species/Variety | Tissue | Analyte | Concentration Range | Reference |

| Various (C. annuum, C. chinense, etc.) | Whole Fruit | Total Capsaicinoids | 0.5 - 3,600 µg/g | [14] |

| C. annuum 'Dzuljunska Sipka' | Dried Fruit | Dihydrocapsaicin | ~12 g/kg DW (12,000 µg/g) | [15] |

| C. annuum 'Cayenne' | Dried Fruit | Dihydrocapsaicin | ~3.5 g/kg DW (3,500 µg/g) | [15] |

| 75 Capsicum Cultivars | Whole Fruit | Total Fatty Acids | 1.80% - 10.94% of sample weight | [16] |

| 6 Capsicum Varieties (Pulps) | Pulp | Linoleic Acid (C18:2n6c) | 47.46% - 80.90% of total fatty acids | [16][17] |

| 6 Capsicum Varieties (Pulps) | Pulp | Palmitic Acid (C16:0) | 6.01% - 9.48% of total fatty acids | [16] |

Note: Data is compiled from multiple studies and analytical methods. DW = Dry Weight.

Key Experimental Protocols

The analysis of branched-chain fatty acids like this compound from a complex biological matrix such as chili pepper placenta requires robust extraction, derivatization, and analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for this application.

Sample Preparation and Lipid Extraction (Modified Bligh & Dyer Method)

This protocol is designed to efficiently extract total lipids, including free fatty acids, from the placental tissue.

-

Tissue Collection : Excise placental tissue from fresh Capsicum fruits and immediately flash-freeze in liquid nitrogen to quench metabolic activity. Store at -80°C until use.

-

Homogenization : Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

Extraction : To approximately 1 g of powdered tissue in a glass tube, add a solvent mixture of chloroform (B151607):methanol (B129727):water in a ratio of 1:2:0.8 (v/v/v). For 1 g of tissue, use 1 ml chloroform, 2 ml methanol, and 0.8 ml water.

-

Vortexing : Vortex the mixture vigorously for 2-5 minutes to ensure thorough extraction.

-

Phase Separation : Add an additional 1 ml of chloroform and 1 ml of water to the mixture, bringing the final ratio to 2:2:1.8 (chloroform:methanol:water). Vortex again for 2 minutes.

-

Centrifugation : Centrifuge the sample at ~2000 x g for 10 minutes to separate the phases.

-

Collection : Carefully collect the lower organic (chloroform) layer, which contains the lipids, using a glass Pasteur pipette. Transfer to a clean glass vial.

-

Drying : Evaporate the solvent to dryness under a gentle stream of nitrogen gas. The resulting lipid film can be stored at -20°C or immediately used for derivatization.

Derivatization for GC-MS Analysis (Transesterification to FAMEs)

Free fatty acids must be derivatized to increase their volatility for GC analysis. Conversion to Fatty Acid Methyl Esters (FAMEs) is a common and robust method.

-

Reagent Preparation : Prepare a solution of 2% (v/v) sulfuric acid in anhydrous methanol. Handle with extreme care in a fume hood.

-

Reaction : Re-dissolve the dried lipid extract from step 4.1.8 in 1 ml of toluene. Add 2 ml of the 2% sulfuric acid in methanol solution.

-

Incubation : Seal the vial tightly with a Teflon-lined cap and heat at 50-60°C for 2 hours in a heating block or water bath.

-

Neutralization & Extraction : After cooling to room temperature, add 2 ml of a saturated sodium chloride (NaCl) solution and 1 ml of hexane (B92381). Vortex for 1 minute.

-

Collection : Allow the layers to separate. The upper hexane layer contains the FAMEs. Carefully transfer this layer to a new vial for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This section provides a typical set of parameters for the analysis of FAMEs. Instrument conditions should be optimized for the specific column and analytes of interest.

-

Instrument : Agilent 7890B GC with 5977A MSD or similar.[16]

-

Column : HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[18]

-

Carrier Gas : Helium at a constant flow rate of 1.0-1.2 mL/min.

-

Injection : 1 µL injected in splitless mode.

-

Injector Temperature : 250°C.[16]

-

Oven Temperature Program :

-

Initial temperature: 60°C, hold for 1 minute.

-

Ramp 1: Increase to 180°C at 10°C/min.

-

Ramp 2: Increase to 250°C at 5°C/min.

-

Final hold: Hold at 250°C for 5 minutes.[19]

-

-

MS Parameters :

-

Ion Source : Electron Impact (EI) at 70 eV.

-

Source Temperature : 230°C.[18]

-

Mass Range : Scan from m/z 40 to 500.

-

Data Acquisition : Full scan mode for identification and Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification if necessary.

-

Conclusion

The biosynthesis of this compound in Capsicum is a specialized branch of fatty acid metabolism, intricately linked to the catabolism of the amino acid valine. The pathway is tightly regulated, with enzymes such as β-ketoacyl-ACP Synthase (KAS) playing a pivotal role in determining the flux towards capsaicinoid precursors and, consequently, the pungency of the fruit. While the enzymatic steps are well-proposed, further research is needed to isolate and characterize each enzyme to obtain detailed kinetic data. The protocols outlined in this guide provide a robust framework for researchers to quantify these critical fatty acid precursors, enabling further studies in metabolic engineering, crop improvement, and the exploration of capsaicinoids for pharmaceutical applications.

References

- 1. Molecular biology of capsaicinoid biosynthesis in chili pepper (Capsicum spp.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Influence of 8-methyl-nonenoic acid on capsaicin biosynthesis in in-vivo and in-vitro cell cultures of Capsicum spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Dynamic Interface for Capsaicinoid Systems Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Disruptions in valine degradation affect seed development and germination in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Analysis of eight capsaicinoids in peppers and pepper-containing foods by high-performance liquid chromatography and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. scielo.br [scielo.br]

- 18. arpi.unipi.it [arpi.unipi.it]

- 19. mdpi.com [mdpi.com]

The Metabolic Significance of 8-Methylnonanoic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the biological role of 8-Methylnonanoic acid (8-MNA) in cellular metabolism. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this unique branched-chain fatty acid. 8-MNA, a natural metabolite of dihydrocapsaicin (B196133) found in chili peppers and a precursor to capsaicin (B1668287) biosynthesis in plants, has emerged as a significant modulator of energy homeostasis.[1][2][3][4] This document outlines its effects on key metabolic pathways, summarizes quantitative data from pivotal studies, details relevant experimental protocols, and provides visual representations of its mechanism of action.

Core Metabolic Functions of this compound

This compound, a branched-chain medium-chain fatty acid, has demonstrated significant effects on cellular energy metabolism, particularly in adipocytes.[1][5] Unlike its parent compounds, the capsaicinoids, 8-MNA is non-pungent, making it a more viable candidate for therapeutic applications.[1][3][6] Its primary metabolic roles include the regulation of lipid metabolism and the enhancement of glucose uptake.

In vitro studies utilizing 3T3-L1 adipocytes have revealed that 8-MNA can reduce de novo lipogenesis, the process of synthesizing fatty acids.[1] This anti-lipogenic effect is associated with the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy balance.[1] Furthermore, 8-MNA has been shown to decrease isoproterenol-induced lipolysis, the breakdown of stored fats, and increase insulin-dependent glucose uptake, suggesting a role in improving insulin (B600854) sensitivity.[1][3]

In vivo studies using diet-induced obese mice have corroborated these findings, demonstrating that dietary supplementation with 8-MNA can lead to reduced caloric intake, decreased body weight gain, and a delay in the onset of insulin resistance.[2][3][7] These effects are linked to the downregulation of the orexigenic agouti-related protein in the hypothalamus, a key regulator of appetite.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on various metabolic parameters.

Table 1: Effects of this compound on 3T3-L1 Adipocyte Metabolism

| Parameter | Treatment | Concentration | Result | Reference |

| Lipid Accumulation | 8-MNA | 10 µM | Decreased | [1] |

| AMPK Activity | 8-MNA | 10 µM | Increased | [1] |

| Isoproterenol-Induced Lipolysis | 8-MNA | 10 µM | Decreased | [1] |

| Insulin-Stimulated Glucose Uptake | 8-MNA | 10 µM | Increased | [1] |

Table 2: In Vivo Effects of this compound in Diet-Induced Obese Mice

| Parameter | Treatment | Dosage | Result | Reference |

| Body Weight Gain | 8-MNA supplemented diet | - | Reduced | [2][3] |

| Caloric Intake | 8-MNA supplemented diet | - | Reduced | [2][3] |

| Insulin Resistance | 8-MNA supplemented diet | - | Delayed Onset | [2][3] |

| Hypothalamic Agouti-Related Protein Expression | 8-MNA supplemented diet | - | Downregulated | [2][3] |

Signaling Pathways of this compound

The primary signaling pathway modulated by this compound is the AMP-activated protein kinase (AMPK) pathway. The activation of AMPK by 8-MNA in adipocytes initiates a cascade of events that ultimately leads to the inhibition of lipogenesis.

Caption: Proposed signaling pathway of this compound in adipocytes.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning this compound.

Synthesis of this compound

A common method for the synthesis of 8-MNA involves a copper-catalyzed Grignard reaction followed by hydrolysis.[1][6]

Caption: Workflow for the chemical synthesis of this compound.

In Vitro Adipocyte Experiments

1. Cell Culture and Differentiation:

-

3T3-L1 preadipocytes are cultured in DMEM with 10% fetal bovine serum (FBS).

-

To induce differentiation into mature adipocytes, post-confluent cells are treated with a differentiation cocktail containing dexamethasone, isobutylmethylxanthine (IBMX), and insulin for 2 days.

-

Cells are then maintained in DMEM with 10% FBS and insulin for maturation.[1]

2. Lipolysis Assay:

-

Mature 3T3-L1 adipocytes are treated with either a vehicle control (e.g., DMSO), 8-MNA, or a positive control for lipolysis such as isoproterenol.

-

The amount of glycerol (B35011) released into the culture medium is measured at specific time points (e.g., 3 and 24 hours) as an indicator of lipolysis.[1]

3. Glucose Uptake Assay:

-

Mature 3T3-L1 adipocytes, previously treated with 8-MNA or a control, are stimulated with insulin.

-

Glucose uptake is measured using a non-metabolizable glucose analog, such as 2-deoxyglucose (2-DG).[1]

4. AMPK Activity Assay:

-

3T3-L1 adipocytes are treated with 8-MNA under serum-free conditions.

-

Cell lysates are collected, and the levels of phosphorylated AMPK (p-AMPK) and total AMPK are determined by Western blotting to assess AMPK activation.[1]

In Vivo Animal Studies

1. Diet-Induced Obesity Model:

-

Male C57BL/6J mice are fed a high-fat diet (HFD) to induce obesity and metabolic syndrome-like symptoms.

-

A control group is fed a standard chow diet.

-

The treatment group receives an HFD supplemented with 8-MNA (often as a triacylglycerol).[2][3][7]

2. Metabolic Phenotyping:

-

Body weight and food intake are monitored regularly throughout the study.

-

Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to assess glucose homeostasis and insulin sensitivity.[2][3][7]

3. Gene Expression Analysis:

-

At the end of the study, tissues such as the hypothalamus are collected.

-

Quantitative real-time PCR (qRT-PCR) is used to measure the expression levels of key genes involved in appetite regulation, such as agouti-related protein (AgRP).[2][3]

Conclusion

This compound presents a promising avenue for the development of novel therapeutics for metabolic disorders. Its ability to modulate key metabolic pathways, including AMPK activation and the regulation of lipogenesis and glucose uptake, underscores its potential. The non-pungent nature of 8-MNA offers a significant advantage over other capsaicinoids for clinical applications. Further research is warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in human subjects. This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this intriguing metabolic modulator.

References

- 1. Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Effect of 8-Methyl Nonanoic Acid, a Degradation By-Product of Dihydrocapsaicin, on Energy and Glucose Homeostasis in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

8-Methylnonanoic acid CAS number and molecular weight

An In-depth Technical Guide to 8-Methylnonanoic Acid for Researchers and Drug Development Professionals

Introduction

This compound, also known as isocapric acid, is a branched-chain fatty acid that is gaining attention in the scientific community for its diverse biological activities and potential therapeutic applications.[1][2] As a precursor in the biosynthesis of capsaicin (B1668287) and a metabolic by-product of dihydrocapsaicin, it plays a role in the effects of chili pepper consumption.[2][3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, experimental protocols, and its emerging role in metabolic research, particularly for professionals in research, science, and drug development.

Core Data and Properties

The fundamental identifiers and physicochemical properties of this compound are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 5963-14-4[1][4][5] |

| Molecular Formula | C10H20O2[4][6] |

| Molecular Weight | 172.26 g/mol [4][6] |

| IUPAC Name | This compound[6] |

| Synonyms | Isocapric acid, Isodecanoic acid[1][5][6] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical State | Clear liquid or neat oil[3][6] |

| Boiling Point | 118-120 °C at 2 mmHg[5] |

| Solubility | Soluble in: DMF (10 mg/ml), DMSO (10 mg/ml), Ethanol (10 mg/ml)[3]. Slightly soluble in: Chloroform, Ethyl Acetate, Methanol[5]. Low solubility in: PBS (pH 7.2) (0.1 mg/ml)[3]. |

| Odor Profile | Fatty, waxy, and cheesy notes[7][8] |

Synthesis and Production

This compound can be synthesized through various chemical and biosynthetic routes.

Chemical Synthesis Workflow

A common laboratory-scale synthesis involves a copper-catalyzed alkylation of a Grignard reagent, followed by the hydrolysis of the resulting ester.[2][9]

Caption: Chemical synthesis of this compound.

Microbial Biosynthesis Pathway

A patented method describes the microbial production of this compound from glucose or isobutyric acid in modified microbes like E. coli. The key intermediate is isobutyryl-CoA, which undergoes elongation.[10]

Caption: Microbial production of this compound.

Experimental Protocols

Detailed Chemical Synthesis Protocol

This protocol is adapted from a study on the cellular responses to this compound.[2]

-

Preparation of the Reaction Mixture: Dissolve Copper(I) bromide (1.45 g, 10.08 mmol) and n-methyl-2-pyrrolidone (129.7 mL) in tetrahydrofuran (150 mL). Cool the mixture in an ice-NaCl bath.

-

Addition of Reactant: Add ethyl-6-bromohexanoate (75.00 g, 336.16 mmol) dropwise to the cooled mixture using a cannula.

-

Grignard Reaction: In a separate flask, cool a solution of isobutyl magnesium bromide (54.23 g, 336.16 mmol) in an ice-NaCl bath. Slowly add this Grignard reagent to the primary reaction mixture dropwise over 40 minutes.

-

Reaction Completion: Allow the mixture to stir at room temperature overnight.

-

Hydrolysis: The resulting ester (ethyl 8-methylnonanoate) is then hydrolyzed under basic conditions.

-

Extraction and Purification: Acidify the aqueous layer to a pH of approximately 2-3 with 4 M HCl. Extract the mixture with hexane (B92381) (2 x 200 mL) and wash with water (200 mL). Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure to yield this compound as a pale-yellow oil.[2]

In Vitro Adipocyte Metabolism Assay Protocol

This protocol outlines the investigation of this compound's effects on 3T3-L1 adipocytes.[2]

-

Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and induce differentiation into mature adipocytes.

-

Treatment: On day 4 of differentiation, incubate the cells with serum-free DMEM containing either a vehicle control (0.1% DMSO) or this compound (e.g., 1 µM and 10 µM) for 48 hours.[2]

-

Lipid Accumulation Assay (Oil Red O Staining):

-

After treatment, fix the cells and stain with Oil Red O solution to visualize neutral lipids.

-

Quantify lipid accumulation by eluting the dye and measuring the absorbance.[2]

-

-

AMPK Activity Assay (Western Blotting):

-

Lyse the treated cells and perform Western blotting to detect the phosphorylation status of AMP-activated protein kinase (AMPK) and its downstream target, acetyl-CoA carboxylase (ACC), to assess AMPK pathway activation.[2]

-

-

Glucose Uptake Assay:

-

Treat mature adipocytes with this compound for 5 days.

-

Stimulate the cells with insulin (B600854) (e.g., 0.1 µM) and measure the uptake of 2-deoxy-D-[3H]glucose (2-DG) to assess insulin sensitivity.[2]

-

Biological Activity and Signaling Pathways

Recent research has highlighted the role of this compound as a modulator of energy metabolism, particularly in adipocytes. It has been shown to decrease lipid accumulation and enhance insulin-stimulated glucose uptake.[1][2]

AMPK Signaling Pathway in Adipocytes

The metabolic effects of this compound in fat cells are largely attributed to the activation of the AMP-activated protein kinase (AMPK) pathway.[1][2]

Caption: Metabolic effects of 8-MNA in adipocytes.

Applications in Drug Development and Research

The non-pungent nature of this compound, unlike its parent compound capsaicin, makes it an attractive candidate for development as a nutraceutical or therapeutic agent for metabolic disorders.[2]

-

Metabolic Syndrome: Studies in diet-induced obese mice have shown that dietary supplementation with this compound can reduce caloric intake and body weight gain, and delay the onset of insulin resistance.[11][12][13]

-

Pharmaceutical Intermediate: Its chemical structure makes it a versatile intermediate for the synthesis of more complex active pharmaceutical ingredients (APIs).[4][8]

-

Transdermal Permeation: As a branched-chain fatty acid, it has potential applications in enhancing the transdermal permeation of drugs.[5]

In Vivo Experimental Workflow for Metabolic Studies

The workflow for assessing the therapeutic potential of this compound in a diet-induced obesity mouse model is outlined below.[11][12]

Caption: Workflow for in vivo studies of 8-MNA.

Conclusion

This compound is a multifaceted molecule with significant potential in the fields of metabolic research and pharmaceutical development. Its ability to modulate key metabolic pathways, such as AMPK signaling, without the pungency of capsaicinoids, positions it as a promising lead compound for addressing metabolic syndrome. The detailed protocols and data presented in this guide offer a solid foundation for researchers and scientists to explore its therapeutic applications further.

References

- 1. Methyl 8-methylnonanoate|CAS 5129-54-4|Research Use [benchchem.com]

- 2. Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound CAS#: 5963-14-4 [m.chemicalbook.com]

- 6. This compound | C10H20O2 | CID 111470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scent.vn [scent.vn]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. US20190390231A1 - Method for the microbial production of 8-methyl nonanoic acid - Google Patents [patents.google.com]

- 11. dovepress.com [dovepress.com]

- 12. Effect of 8-Methyl Nonanoic Acid, a Degradation By-Product of Dihydrocapsaicin, on Energy and Glucose Homeostasis in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to 8-Methylnonanoic Acid: Discovery, History, and Biological Significance

Authored by: Gemini AI

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract

8-Methylnonanoic acid, a branched-chain fatty acid, has emerged from relative obscurity as a key molecule in both plant biochemistry and mammalian metabolism. Initially identified as a crucial precursor in the biosynthesis of capsaicinoids, the compounds responsible for the pungency of chili peppers, recent research has unveiled its role as a bioactive metabolite of dihydrocapsaicin (B196133) in animals. This technical guide provides a comprehensive overview of the discovery, history, and evolving understanding of this compound. It details its physicochemical properties, outlines key experimental protocols for its synthesis, and explores its metabolic functions, particularly its interaction with the AMP-activated protein kinase (AMPK) signaling pathway. This document aims to serve as a valuable resource for researchers investigating its therapeutic potential in metabolic disorders.

Discovery and History

The discovery of this compound is intrinsically linked to the study of capsaicinoid biosynthesis in Capsicum species. In the 1960s, pioneering work by Leete and Louden, as well as Bennett and Kirby, elucidated the general biosynthetic pathway of these pungent compounds.[1][2] Through radiolabeling studies, they determined that capsaicinoids are formed from two precursor pathways: the phenylpropanoid pathway, which provides the vanillylamine (B75263) head group, and a branched-chain fatty acid pathway, which gives rise to the acyl moiety.[1][2] It was within the context of this fatty acid pathway, originating from the amino acids valine or leucine, that the role of this compound as a key intermediate was established.[1][2]

For a considerable time, interest in this compound was primarily confined to its role as a building block for capsaicinoids. However, more recent investigations have revealed its presence and biological activity in animals as a degradation by-product of dihydrocapsaicin (DHC), a major capsaicinoid.[3] This discovery has opened new avenues of research into its potential as a non-pungent nutraceutical with metabolic benefits.[3]

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its study and application. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| Synonyms | Isocapric acid | |

| CAS Number | 5963-14-4 | |

| Molecular Formula | C₁₀H₂₀O₂ | |

| Molecular Weight | 172.26 g/mol | |

| Appearance | Clear, neat oil | |

| Melting Point | 15-19 °C | [4] |

| Boiling Point | 118-120 °C (at 2 mmHg) | [4] |

| Solubility | DMF: 10 mg/mlDMSO: 10 mg/mlEthanol: 10 mg/mlPBS (pH 7.2): 0.1 mg/ml |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points | Source(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 0.86 (d, J = 6.6 Hz, 6H), 1.11–1.19 (m, 2H), 1.22–1.38 (m, 6H), 1.51 (m, 1H), 1.58–1.68 (m, 2H), 2.34 (t, J = 7.5 Hz, 2H) | [3] |

| ¹³C NMR | Data available in public databases. | |

| FT-IR (ATR) | (cm⁻¹): 1705 (C=O stretching), 1288 (C-O stretching), 933 (O–H bending) | [3] |

| GC-MS | Mass spectral data available in public databases. |

Experimental Protocols

The synthesis of this compound is crucial for its detailed study. Two primary methods are highlighted here: a chemical synthesis via a Grignard reaction and a biotechnological approach using microbial fermentation.

Chemical Synthesis: Copper-Catalyzed Grignard Reaction

This method involves the coupling of a Grignard reagent with an ω-bromo ester, followed by hydrolysis to yield the desired branched-chain fatty acid.[3][5]

Methodology:

-

Preparation of the Grignard Reagent: Isobutyl magnesium bromide is prepared from isobutyl bromide and magnesium turnings in an anhydrous ether solvent under an inert atmosphere.

-

Copper-Catalyzed Coupling: In a separate reaction vessel, copper(I) bromide is dissolved in anhydrous tetrahydrofuran (B95107) (THF) and cooled. Ethyl-6-bromohexanoate is added to this solution. The prepared isobutyl magnesium bromide solution is then added dropwise to the reaction mixture at a low temperature (e.g., in an ice-NaCl bath). The reaction is stirred overnight at room temperature.[3]

-

Work-up and Hydrolysis: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is extracted, and the solvent is removed under reduced pressure to yield ethyl 8-methylnonanoate. This ester is then hydrolyzed using a strong base (e.g., sodium hydroxide) in an aqueous/alcoholic solution.[3]

-

Purification: The resulting this compound is purified by acidification of the reaction mixture followed by extraction with an organic solvent and subsequent removal of the solvent.[3]

Microbial Production in Escherichia coli

Genetic engineering of E. coli provides a sustainable and scalable method for the production of this compound.[6]

Methodology:

-

Strain Engineering: An appropriate E. coli strain (e.g., BL21(DE3)) is genetically modified to enhance the biosynthesis of branched-chain fatty acids. This typically involves the overexpression of key enzymes such as:

-

β-ketoacyl-ACP synthase III (KASIIIa/KASIIIb): These enzymes are involved in the elongation of the fatty acid chain.[6]

-

Thioesterase (FatB/FatB2): These enzymes control the chain length of the fatty acids produced.[6] The production of isobutyryl-CoA, the starter unit for this compound synthesis, can be achieved through various engineered pathways, including de novo synthesis from glucose or conversion from supplemented isobutyric acid.[6]

-

-

Fermentation:

-

Culture Medium: A suitable fermentation medium, such as M9 medium supplemented with a carbon source (e.g., glucose or glycerol) and necessary salts, is used.[7]

-

Inoculation and Growth: A starter culture of the engineered E. coli is used to inoculate the fermentation medium. The culture is grown under controlled conditions of temperature (e.g., 37°C) and agitation.[8]

-

Induction: Gene expression is induced at an appropriate cell density (e.g., OD₆₀₀ of 0.8) by adding an inducer such as isopropyl β-D-1-thiogalactopyranoside (IPTG).[7] The temperature may be lowered (e.g., to 16-28°C) post-induction to improve protein folding and product formation.[6][8]

-

-

Product Recovery and Purification:

-

Extraction: After fermentation, the this compound is extracted from the culture supernatant.

-

Purification: The crude product can be purified using techniques such as vacuum distillation or semi-preparative HPLC.[6]

-

Signaling Pathways and Biological Function

This compound is not merely an inert metabolite but an active signaling molecule, particularly in the context of energy metabolism.

Role in Capsaicinoid Biosynthesis

In plants of the Capsicum genus, this compound is a key intermediate in the branched-chain fatty acid synthesis pathway that leads to the production of the acyl moiety of capsaicinoids.[1][9]

Caption: Biosynthesis of Capsaicinoids.

Modulation of AMPK Signaling Pathway

In animal cells, this compound has been shown to activate AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[3][10] Activation of AMPK shifts cellular metabolism from anabolic (energy-consuming) processes to catabolic (energy-producing) processes.[11]

Caption: 8-MNA and the AMPK Signaling Pathway.

The activation of AMPK by this compound leads to several beneficial metabolic effects:

-

Inhibition of De Novo Lipogenesis: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[12] This leads to a reduction in lipid accumulation.[3]

-

Stimulation of Fatty Acid Oxidation: The inhibition of ACC also leads to decreased levels of malonyl-CoA, which is an inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting fatty acids into the mitochondria for β-oxidation.[12] This results in an increased rate of fatty acid oxidation.

-

Enhanced Glucose Uptake: Studies have shown that this compound can enhance insulin-stimulated glucose uptake in adipocytes.[3]

These metabolic effects suggest that this compound may have therapeutic potential for the treatment of metabolic disorders such as obesity and type 2 diabetes.

Conclusion

This compound has transitioned from being recognized solely as a precursor in plant secondary metabolism to a molecule of significant interest in mammalian physiology. Its role as a non-pungent metabolite of a common dietary compound, coupled with its ability to modulate the central energy-sensing AMPK pathway, positions it as a promising candidate for further investigation in the development of novel therapeutics for metabolic diseases. This guide provides a foundational resource for researchers embarking on the study of this multifaceted fatty acid.

References

- 1. Capsaicin - Wikipedia [en.wikipedia.org]

- 2. Recent Understanding of the Biosynthesis of Capsaicinoids and Low-pungent Analogs towards Quality Improvement of Chili Pepper [jstage.jst.go.jp]

- 3. Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. US20190390231A1 - Method for the microbial production of 8-methyl nonanoic acid - Google Patents [patents.google.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Development of a fermentation strategy to enhance the catalytic efficiency of recombinant Escherichia coli for l-2-aminobutyric acid production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. csclub.uwaterloo.ca [csclub.uwaterloo.ca]

- 10. dovepress.com [dovepress.com]

- 11. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 12. AMP-activated protein kinase and its downstream transcriptional pathways - PMC [pmc.ncbi.nlm.nih.gov]

8-Methylnonanoic Acid: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Branched-Chain Medium-Chain Fatty Acid (MCFA)

Abstract

8-Methylnonanoic acid (8-MNA), a branched-chain medium-chain fatty acid, is gaining significant attention in metabolic research and drug development. As a natural metabolite of dihydrocapsaicin, a non-pungent capsaicinoid found in chili peppers, 8-MNA presents a promising avenue for investigating the therapeutic benefits of capsaicinoids without their associated pungency.[1][2] This technical guide provides a comprehensive overview of 8-MNA, including its physicochemical properties, synthesis, analytical methodologies, and its role in cellular signaling pathways, particularly in the context of adipocyte metabolism. Detailed experimental protocols and data are presented to support researchers in the fields of metabolic disease, nutrition, and pharmaceutical sciences.

Physicochemical Properties

This compound, also known as isocapric acid, is a C10 branched-chain fatty acid.[3] Its physical and chemical characteristics are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₂₀O₂ | [4] |

| Molecular Weight | 172.26 g/mol | [3] |

| CAS Number | 5963-14-4 | [4] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Faint, waxy | [3] |

| Boiling Point | 256.9 °C at 760 mmHg | |

| Melting Point | -25 °C | |

| Density | 0.903 g/cm³ | |

| Solubility | Soluble in organic solvents such as ethanol (B145695), methanol, and DMSO. Limited solubility in water. | [4] |

| pKa | ~4.9 |

Biological Activity and Signaling Pathways

8-MNA has demonstrated significant biological activity, particularly in the regulation of adipocyte metabolism. It has been shown to modulate key cellular processes involved in energy homeostasis, such as lipid accumulation, lipolysis, and glucose uptake.[2]

Effects on Adipocyte Metabolism

Studies using the 3T3-L1 adipocyte cell line have revealed the following effects of 8-MNA:

-

Reduced Lipid Accumulation: Treatment of 3T3-L1 adipocytes with 8-MNA during nutrient starvation leads to a significant decrease in intracellular lipid accumulation.[2] This effect is dose-dependent.

-

Inhibition of Lipolysis: 8-MNA attenuates isoproterenol-induced lipolysis in mature 3T3-L1 adipocytes, suggesting a role in regulating fatty acid release.[2]

-

Enhanced Glucose Uptake: 8-MNA treatment increases insulin-stimulated glucose uptake in 3T3-L1 adipocytes, indicating an improvement in insulin (B600854) sensitivity.[2]

The following table summarizes the quantitative effects of 8-MNA on 3T3-L1 adipocytes as reported in the literature.

| Biological Effect | Cell Line | Treatment Conditions | Quantitative Change | Reference |

| Lipid Accumulation | 3T3-L1 Adipocytes | 10 µM 8-MNA for 48h | ~20% decrease | [2] |

| AMPK Phosphorylation (Thr172) | 3T3-L1 Adipocytes | 10 µM 8-MNA for 48h | ~2.5-fold increase | [2] |

| Isoproterenol-induced Lipolysis | 3T3-L1 Adipocytes | 10 µM 8-MNA during maturation | Significant reduction | [2] |

| Insulin-stimulated Glucose Uptake | 3T3-L1 Adipocytes | 10 µM 8-MNA during maturation | Significant increase | [2] |

AMP-Activated Protein Kinase (AMPK) Signaling Pathway

The metabolic effects of 8-MNA in adipocytes are primarily mediated through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[2] AMPK is a crucial cellular energy sensor that, once activated, initiates a cascade of events to restore cellular energy balance.[5]

The activation of AMPK by 8-MNA leads to the phosphorylation and inhibition of acetyl-CoA carboxylase (ACC), a key enzyme in de novo lipogenesis.[5] This inhibition reduces the synthesis of new fatty acids and contributes to the observed decrease in lipid accumulation. Furthermore, activated AMPK can influence other downstream targets to enhance catabolic processes and suppress anabolic pathways.[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of 8-MNA and its analysis, as well as for key biological assays to study its effects on adipocytes.

Synthesis of this compound

The synthesis of 8-MNA can be achieved through a copper-catalyzed Grignard reaction followed by hydrolysis.[7]

Materials:

-

Magnesium turnings

-

Isobutyl bromide

-

Copper(I) iodide (CuI)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Aqueous potassium hydroxide (B78521) (KOH) solution

-

Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a solution of isobutyl bromide in anhydrous THF dropwise to initiate the Grignard reaction.

-

Copper-Catalyzed Coupling: In a separate flask, dissolve ethyl 6-bromohexanoate and a catalytic amount of CuI in anhydrous THF and cool to 0°C. Add the prepared Grignard reagent dropwise to this solution.

-

Reaction Quenching: After the reaction is complete (monitored by TLC), quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification of Ester: Concentrate the organic phase under reduced pressure and purify the resulting ethyl 8-methylnonanoate (B15497590) by column chromatography.

-

Hydrolysis: Dissolve the purified ester in a solution of KOH in ethanol/water. Reflux the mixture until the reaction is complete.

-

Acidification and Extraction: Cool the reaction mixture and remove the ethanol under reduced pressure. Acidify the aqueous residue with HCl and extract the 8-MNA with diethyl ether.

-

Final Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield pure this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The quantification of 8-MNA in biological samples can be performed using GC-MS after extraction and derivatization.[8][9]

Sample Preparation and Extraction:

-

Plasma/Serum Samples: To 100 µL of plasma or serum, add an internal standard (e.g., deuterated 8-MNA).

-

Hydrolysis (for total fatty acids): Add methanolic HCl and heat to release esterified fatty acids.

-

Extraction: Perform a liquid-liquid extraction using a mixture of hexane (B92381) and isopropanol.

-

Derivatization: Evaporate the organic solvent and derivatize the fatty acids to their methyl esters (FAMEs) using a suitable reagent like BF₃-methanol or by forming pentafluorobenzyl (PFB) esters.

GC-MS Parameters:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 250°C) to elute the FAME of 8-MNA.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the 8-MNA derivative.

References

- 1. mdpi.com [mdpi.com]

- 2. Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Functions of AMP-activated protein kinase in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC–MS [ouci.dntb.gov.ua]

- 9. Quantitative determination of plasma c8-c26 total fatty acids for the biochemical diagnosis of nutritional and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Degradation of Dihydrocapsaicin to 8-Methyl-Nonenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in vivo metabolic conversion of dihydrocapsaicin (B196133) (DHC), a pungent bioactive compound found in chili peppers, to its non-pungent metabolite, 8-methyl-nonenoic acid (8-MNA). This document consolidates available scientific literature to offer detailed experimental protocols, quantitative data, and a proposed metabolic pathway. The information presented is intended to serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and drug development who are investigating the pharmacokinetics and physiological effects of capsaicinoids.

Introduction

Dihydrocapsaicin (DHC) is one of the two major capsaicinoids responsible for the pungent sensation of chili peppers. Beyond its characteristic heat, DHC exhibits a range of pharmacological activities. Understanding its metabolic fate is crucial for evaluating its therapeutic potential and safety profile. A key metabolic pathway for DHC in vivo is the hydrolysis of its amide bond, yielding vanillylamine (B75263) and 8-methyl-nonenoic acid (8-MNA).[1][2] This conversion, occurring primarily in the gastrointestinal tract and liver, effectively detoxifies the pungent parent compound.[1][2][3] This guide details the scientific understanding of this degradation process.

Quantitative Data Summary

The in vivo conversion of dihydrocapsaicin to 8-methyl-nonenoic acid has been quantified in rodent models. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vivo Conversion of Dihydrocapsaicin to 8-Methyl-Nonenoic Acid in Rats

| Parameter | Value | Species | Administration Route | Tissue/Fluid | Reference |

| Metabolite Ratio in Portal Blood | 15% of total radioactivity | Rat | Oral (tritiated DHC) | Portal Blood | [2] |

| Unchanged DHC in Portal Blood | 85% of total radioactivity | Rat | Oral (tritiated DHC) | Portal Blood | [2] |

Table 2: Distribution of Dihydrocapsaicin-Hydrolyzing Enzyme Activity in Rats

| Organ | Relative Activity | Reference |

| Liver | Major site of activity | [1] |

| Other Organs | Present | [1] |

Metabolic Pathway

The primary in vivo degradation pathway of dihydrocapsaicin to 8-methyl-nonenoic acid involves the enzymatic hydrolysis of the amide bond. This reaction is catalyzed by amidohydrolases, with significant activity observed in the liver.

Metabolic conversion of DHC to 8-MNA and vanillylamine.

Experimental Protocols

This section provides a detailed methodology for an in vivo study to investigate the degradation of dihydrocapsaicin to 8-methyl-nonenoic acid in a rat model.

In Vivo Study of Dihydrocapsaicin Metabolism in Rats

Objective: To quantify the in vivo conversion of DHC to 8-MNA in rats following oral administration.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Dihydrocapsaicin (DHC), analytical grade

-

Vehicle for oral administration (e.g., 5% sodium carboxymethyl cellulose)

-

Anesthesia (e.g., isoflurane)

-

Blood collection supplies (syringes, tubes with anticoagulant)

-

Surgical instruments for portal vein cannulation

-

Centrifuge

-

Sample storage vials

-

LC-MS/MS system

Experimental Workflow:

Workflow for in vivo DHC metabolism study.

Procedure:

-

Animal Acclimatization: House male Sprague-Dawley rats in a controlled environment (25°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.[4]

-

Fasting: Fast the rats overnight (approximately 12 hours) before DHC administration, with continued access to water.

-

DHC Administration: Prepare a suspension of DHC in the chosen vehicle. Administer a single oral dose of DHC (e.g., 10 mg/kg body weight) to each rat via gavage.[4] A control group should receive the vehicle only.

-

Anesthesia and Blood Collection: At a predetermined time point post-administration (e.g., 30 minutes), anesthetize the rats. Perform a laparotomy to expose the portal vein. Collect blood samples from the portal vein into tubes containing an anticoagulant.

-

Plasma Separation: Centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until analysis.

Analytical Method for Quantification of 8-MNA in Plasma

Objective: To quantify the concentration of 8-MNA in rat plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

-

Rat plasma samples

-

8-Methyl-nonenoic acid (8-MNA) standard

-

Internal standard (e.g., a structurally similar fatty acid not present in the sample)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation (Protein Precipitation and Extraction):

-

Thaw the plasma samples on ice.

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate 8-MNA from other plasma components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for 8-MNA and the internal standard.

-

-

-

Quantification:

-

Generate a standard curve by analyzing known concentrations of 8-MNA standard.

-

Calculate the concentration of 8-MNA in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Conclusion

The in vivo degradation of dihydrocapsaicin to 8-methyl-nonenoic acid is a significant metabolic pathway that reduces the pungency of the parent compound. This technical guide provides a consolidated resource for researchers, offering quantitative data on the conversion rate and detailed protocols for conducting in vivo and analytical studies. Further research is warranted to identify the specific amidohydrolase enzymes responsible for this biotransformation and to fully elucidate the physiological implications of 8-MNA production.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Absorption and metabolism of capsaicinoids following intragastric administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Impact of Dihydrocapsaicin on the Metabolism of Efavirenz In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies on the Antimicrobial Properties of 8-Methylnonanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methylnonanoic acid, a branched-chain fatty acid, has demonstrated antimicrobial properties against a range of microorganisms. This technical guide provides a comprehensive overview of the initial studies investigating these properties, with a focus on quantitative data, experimental methodologies, and the proposed mechanism of action. The information is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.

Introduction